(2Z)-2-[cyano(4-methoxyphenyl)methylidene]-4-methoxy-3-oxo-3,4-dihydro-2H-1,4-benzoxazine-6,7-dicarbonitrile
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Overview
Description
“(2Z)-2-[cyano(4-methoxyphenyl)methylidene]-4-methoxy-3-oxo-3,4-dihydro-2H-1,4-benzoxazine-6,7-dicarbonitrile” is a mouthful, but let’s break it down. This compound belongs to the class of benzoxazines, which are heterocyclic compounds containing an oxazine ring fused with a benzene ring. The “2Z” indicates the geometry of the double bond in the side chain.
Preparation Methods
Synthetic Routes::
Knoevenagel Condensation:
Industrial Production:
Chemical Reactions Analysis
Reactions::
Oxidation: KMnO₄, H₂O₂, or PCC.
Reduction: LiAlH₄ or NaBH₄.
Substitution: Br₂, Cl₂, or AlCl₃.
- Oxidation: Carboxylic acid or amide derivatives.
- Reduction: Amines.
- Substitution: Halogenated derivatives.
Scientific Research Applications
Mechanism of Action
- The compound’s mechanism of action depends on its specific application.
- Molecular targets may include enzymes, receptors, or cellular pathways.
Comparison with Similar Compounds
- Similar Compounds:
- Other benzoxazines with different substituents.
- Highlighting uniqueness requires further exploration.
Properties
Molecular Formula |
C20H12N4O4 |
---|---|
Molecular Weight |
372.3 g/mol |
IUPAC Name |
(2Z)-2-[cyano-(4-methoxyphenyl)methylidene]-4-methoxy-3-oxo-1,4-benzoxazine-6,7-dicarbonitrile |
InChI |
InChI=1S/C20H12N4O4/c1-26-15-5-3-12(4-6-15)16(11-23)19-20(25)24(27-2)17-7-13(9-21)14(10-22)8-18(17)28-19/h3-8H,1-2H3/b19-16+ |
InChI Key |
KQVHBROKISSAJZ-KNTRCKAVSA-N |
Isomeric SMILES |
COC1=CC=C(C=C1)/C(=C/2\C(=O)N(C3=C(O2)C=C(C(=C3)C#N)C#N)OC)/C#N |
Canonical SMILES |
COC1=CC=C(C=C1)C(=C2C(=O)N(C3=C(O2)C=C(C(=C3)C#N)C#N)OC)C#N |
Origin of Product |
United States |
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